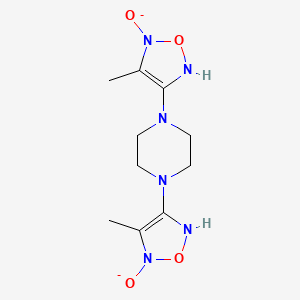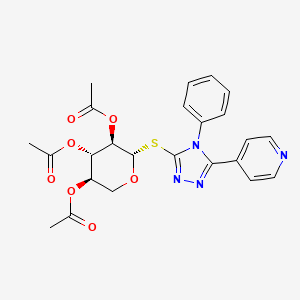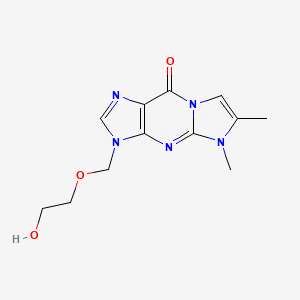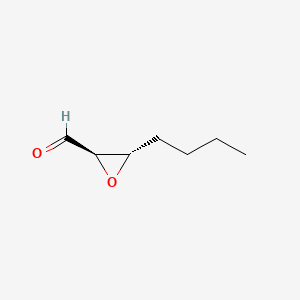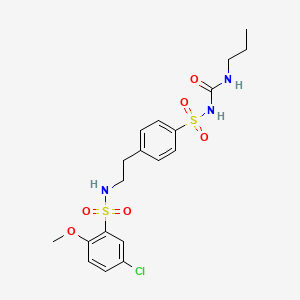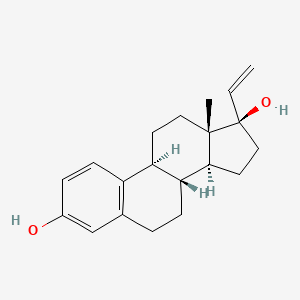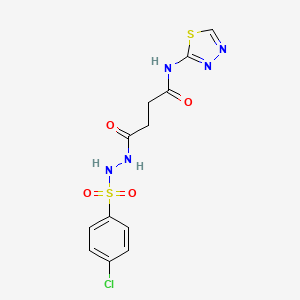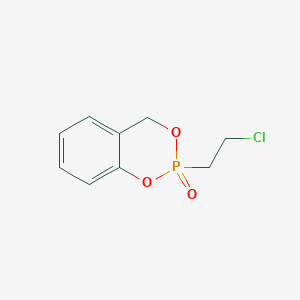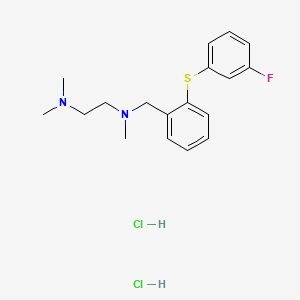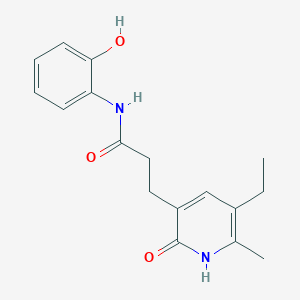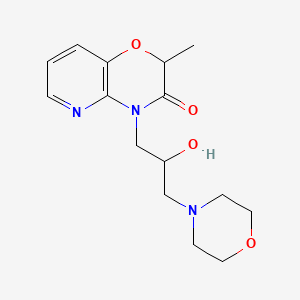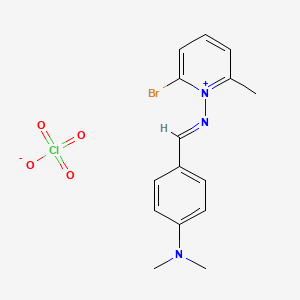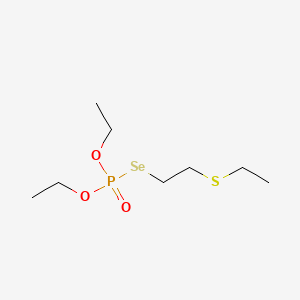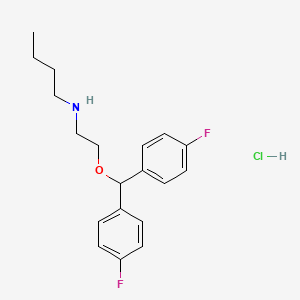
Fvq279C5WV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride It has been studied for its potential neuroprotective effects, particularly in the context of ischemic brain injury .
Vorbereitungsmethoden
The synthesis of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the bis(4-fluorophenyl)methanol intermediate.
Reaction Conditions: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: has several scientific research applications:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia.
Calcium Channel Blockade: As a calcium channel blocker, it is used in research to study the role of calcium channels in various physiological and pathological processes.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on neurotransmitter release and neuronal activity.
Wirkmechanismus
The primary mechanism of action of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves the blockade of neuronal calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into neurons, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is particularly important in the context of ischemic brain injury, where excessive glutamate release can lead to neuronal damage .
Vergleich Mit ähnlichen Verbindungen
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: can be compared with other calcium channel blockers such as nimodipine and verapamil:
Nimodipine: Unlike , nimodipine primarily targets L-type calcium channels and is used to treat conditions like subarachnoid hemorrhage.
Verapamil: Verapamil also targets L-type calcium channels but is primarily used for cardiovascular conditions such as hypertension and arrhythmias.
The uniqueness of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride lies in its specific action on neuronal calcium channels and its potential neuroprotective effects .
Similar compounds include:
- Nimodipine
- Verapamil
- LY-393615 (a related compound with similar neuroprotective properties)
Eigenschaften
CAS-Nummer |
334826-64-1 |
|---|---|
Molekularformel |
C19H24ClF2NO |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23F2NO.ClH/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16;/h4-11,19,22H,2-3,12-14H2,1H3;1H |
InChI-Schlüssel |
UIZFWEIDYSXLKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


